molecular formula C17H17NO3 B1442099 Fmoc-n-ethyl-hydroxylamine CAS No. 1820604-77-0

Fmoc-n-ethyl-hydroxylamine

Cat. No.: B1442099
CAS No.: 1820604-77-0
M. Wt: 283.32 g/mol
InChI Key: HTBJENWMKDBHRJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fmoc-n-ethyl-hydroxylamine: is a chemical compound known for its utility in organic synthesis, particularly in the protection of amines. The Fmoc (9-fluorenylmethoxycarbonyl) group is a base-labile protecting group that can be easily removed under basic conditions. This compound is widely used in peptide synthesis and other biochemical applications.

Synthetic Routes and Reaction Conditions:

  • Fmoc Protection: The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as triethylamine.

  • Industrial Production Methods: Large-scale production often involves the use of automated peptide synthesizers, which can efficiently handle the protection and deprotection steps required for peptide synthesis.

Types of Reactions:

  • Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, where the Fmoc group is replaced by other functional groups.

Common Reagents and Conditions:

  • Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

  • Reduction: Lithium aluminum hydride (LiAlH4)

  • Substitution: Various nucleophiles, depending on the desired substitution product

Major Products Formed:

  • Oxidation Products: Various oxidized derivatives of this compound

  • Reduction Products: Reduced forms of the compound

  • Substitution Products: Compounds with different functional groups replacing the Fmoc group

Scientific Research Applications

Chemistry: Fmoc-n-ethyl-hydroxylamine is extensively used in peptide synthesis, where it serves as a protecting group for amines. This is crucial for the stepwise construction of peptides. Biology: The compound is used in the study of protein interactions and the development of peptide-based drugs. Medicine: It plays a role in the synthesis of therapeutic peptides and in the design of peptide-based vaccines. Industry: this compound is utilized in the production of various biochemical reagents and in the pharmaceutical industry for drug development.

Mechanism of Action

The Fmoc group in Fmoc-n-ethyl-hydroxylamine acts as a protecting group for amines by forming a carbamate bond. This protection is essential during peptide synthesis to prevent unwanted side reactions. The Fmoc group can be removed under basic conditions, typically using piperidine, which cleaves the carbamate bond and releases the free amine.

Molecular Targets and Pathways Involved:

  • Amines: The primary target is the amine group, which is protected by the Fmoc group.

  • Peptide Synthesis Pathways: The compound is involved in the stepwise construction of peptides, where the Fmoc group is added and removed as needed.

Comparison with Similar Compounds

  • Boc-protected Amines: Boc (tert-butyloxycarbonyl) is another common protecting group used in peptide synthesis.

  • Cbz-protected Amines: Cbz (benzyloxycarbonyl) is also used for amine protection.

Uniqueness:

  • Fmoc-n-ethyl-hydroxylamine: is unique in its base-labile nature, making it easier to remove under mild basic conditions compared to Boc and Cbz groups, which require stronger conditions for deprotection.

Properties

IUPAC Name

9H-fluoren-9-ylmethyl N-ethyl-N-hydroxycarbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO3/c1-2-18(20)17(19)21-11-16-14-9-5-3-7-12(14)13-8-4-6-10-15(13)16/h3-10,16,20H,2,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTBJENWMKDBHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-n-ethyl-hydroxylamine
Reactant of Route 2
Reactant of Route 2
Fmoc-n-ethyl-hydroxylamine
Reactant of Route 3
Reactant of Route 3
Fmoc-n-ethyl-hydroxylamine
Reactant of Route 4
Fmoc-n-ethyl-hydroxylamine
Reactant of Route 5
Fmoc-n-ethyl-hydroxylamine
Reactant of Route 6
Fmoc-n-ethyl-hydroxylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.